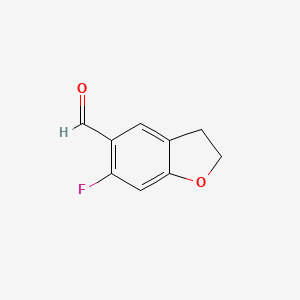![molecular formula C53H55F4N9O11S B13893141 ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dovitinib-RIBOTAC TFA is a novel compound that combines the properties of dovitinib, a receptor tyrosine kinase inhibitor, with the innovative RIBOTAC technology. This compound selectively targets and degrades specific ribonucleic acids (RNAs) associated with cancer progression, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dovitinib-RIBOTAC TFA involves modifying dovitinib by adding a chemical moiety that can recruit and activate ribonuclease L, an RNA-degrading enzyme. This modification includes a repeating carbon and oxygen chain and a five-member ring containing sulfur . The reaction conditions typically involve standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods.
Industrial Production Methods
Industrial production of Dovitinib-RIBOTAC TFA would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Dovitinib-RIBOTAC TFA undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives of Dovitinib-RIBOTAC TFA, while reduction may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Dovitinib-RIBOTAC TFA has a wide range of scientific research applications, including:
Mecanismo De Acción
Dovitinib-RIBOTAC TFA exerts its effects by binding to specific RNA structures and recruiting ribonuclease L, which then degrades the target RNA. This mechanism involves the following steps:
Comparación Con Compuestos Similares
Similar Compounds
PROTACs: Similar to RIBOTACs but target proteins for degradation instead of RNAs.
Oligonucleotide-based RNA modulators: Target RNA using complementary sequences but face challenges in cellular delivery.
Uniqueness
Dovitinib-RIBOTAC TFA is unique in its ability to selectively target and degrade specific RNAs, offering a novel approach to cancer therapy. Unlike traditional RNA modulators, it combines the specificity of small molecules with the degradative power of ribonucleases .
Propiedades
Fórmula molecular |
C53H55F4N9O11S |
|---|---|
Peso molecular |
1102.1 g/mol |
Nombre IUPAC |
ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C53H55F4N9O11S/c1-2-75-50(69)44-46(67)41(78-49(44)61-33-7-4-3-5-8-33)30-32-11-14-39(40(29-32)77-51(70)53(55,56)57)76-28-27-74-26-25-73-24-23-72-22-16-60-52(71)59-15-17-65-18-20-66(21-19-65)34-12-13-36-38(31-34)63-47(62-36)43-45(58)42-35(54)9-6-10-37(42)64-48(43)68/h3-14,29-31,67H,2,15-28H2,1H3,(H,62,63)(H3,58,64,68)(H2,59,60,71)/b41-30+,61-49? |
Clave InChI |
RSMJVCUFAKFFTI-UDUYKGDLSA-N |
SMILES isomérico |
CCOC(=O)C1=C(/C(=C\C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)OC(=O)C(F)(F)F)/SC1=NC8=CC=CC=C8)O |
SMILES canónico |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)OC(=O)C(F)(F)F)SC1=NC8=CC=CC=C8)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)
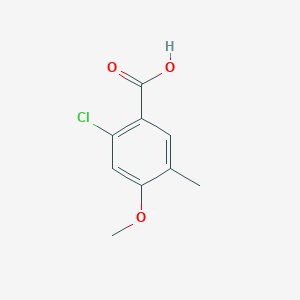

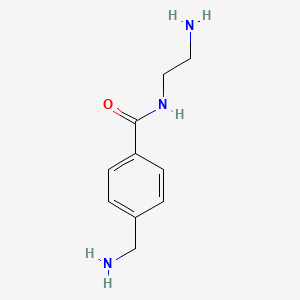

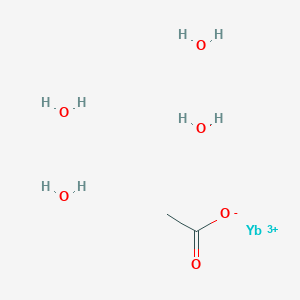
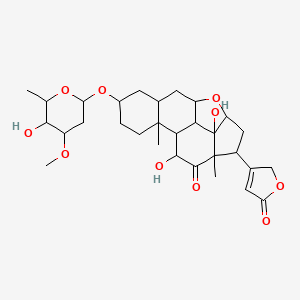
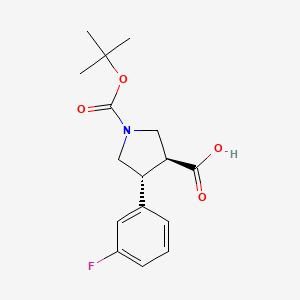
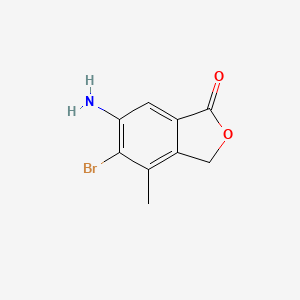
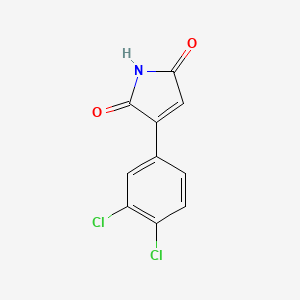
![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
